molecular formula C9H17NO4 B1339764 Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate CAS No. 42492-57-9

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

Cat. No.: B1339764
CAS No.: 42492-57-9
M. Wt: 203.24 g/mol
InChI Key: LTBDTYJYKRLTRN-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is a chemical compound with the molecular formula C9H17NO4. It is commonly used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate can be synthesized through several methods. One common approach involves the reaction of methyl glycinate hydrochloride with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through column chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as crystallization and distillation to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various amine derivatives .

Mechanism of Action

The mechanism of action of methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is unique due to its specific structure, which includes both a Boc protecting group and a methyl ester. This combination allows for selective reactions and easy removal of the protecting group, making it a valuable intermediate in organic synthesis .

Biological Activity

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate (commonly referred to as Boc-Met-Ac) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₁₇NO₄
  • Molecular Weight : 189.24 g/mol
  • CAS Number : 14018930

This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and other organic reactions to protect amine functionalities.

Biological Activity Overview

Boc-Met-Ac exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that Boc-Met-Ac possesses antimicrobial activity against various bacterial strains, making it a potential candidate for antibiotic development.
  • Anticancer Activity : Research indicates that compounds similar to Boc-Met-Ac can inhibit cancer cell proliferation. Its mechanism may involve inducing apoptosis in malignant cells .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic diseases .

The biological activity of Boc-Met-Ac can be attributed to several mechanisms:

  • Enzyme Interaction : The presence of the Boc group enhances the compound's ability to interact with enzymes, potentially acting as a reversible inhibitor .
  • Cellular Uptake : The compound's lipophilicity allows for efficient cellular uptake, facilitating its action within target cells .
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus
AnticancerInduces apoptosis in melanoma cells
Enzyme InhibitionInhibits key metabolic enzymes

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial properties of Boc-Met-Ac against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent against bacterial infections.
  • Cancer Cell Proliferation Study :
    • In vitro studies on human melanoma A375 cells demonstrated that Boc-Met-Ac reduced cell viability by 60% at a concentration of 10 µM after 48 hours of treatment. The mechanism was linked to increased levels of p53 phosphorylation and activation of caspase pathways, leading to apoptosis .
  • Enzyme Inhibition Research :
    • Research conducted on the inhibition of amino acid racemases revealed that Boc-Met-Ac acts as a competitive inhibitor, with an IC50 value of approximately 25 µM. This suggests its potential utility in developing treatments for conditions related to amino acid metabolism disorders .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Esterification of the carboxylic acid group.
  • Step 2 : Introduction of the tert-butoxycarbonyl (Boc) protecting group to the amine via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N).
  • Step 3 : Methylation of the secondary amine using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
    Optimization focuses on solvent choice (e.g., THF or DCM), temperature control (0–25°C for Boc protection), and stoichiometric ratios to minimize byproducts. Purity is confirmed via LCMS and NMR .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : To confirm structure (e.g., Boc group resonance at ~1.4 ppm for tert-butyl protons).
  • LCMS : For molecular weight verification and purity assessment.
  • HPLC : To quantify purity and resolve enantiomeric mixtures if applicable.
  • FT-IR : To identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹).
    Suppliers often do not provide analytical data, necessitating in-house validation .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

The Boc group is labile under acidic conditions (e.g., TFA/CH₂Cl₂) but stable in neutral/basic environments. Stability studies should include:

  • Thermogravimetric Analysis (TGA) : To assess decomposition temperatures.
  • Accelerated Stability Testing : Storage at 40°C/75% RH for 1–3 months, with periodic HPLC analysis.
  • pH-Dependent Degradation : Monitor via NMR in buffered solutions (pH 2–9). Decomposition products may include tert-butyl alcohol and methylamine derivatives .

Q. What strategies are employed to resolve contradictions in reported synthetic yields or purity?

Discrepancies often arise from impurities in starting materials or incomplete Boc protection. Solutions include:

  • Repetition with Fresh Reagents : Ensure anhydrous conditions for Boc reactions.
  • Byproduct Identification : Use LCMS/MS to detect side products (e.g., di-Boc adducts).
  • Cross-Validation : Compare data with independent literature, such as crystal structures (e.g., Acta Crystallographica reports) or synthetic protocols from peptide chemistry studies .

Q. How can this compound be applied in designing drug delivery systems or prodrugs?

The ester and Boc groups enable modular functionalization:

  • Prodrug Activation : Hydrolysis of the methyl ester (e.g., by esterases) releases the active carboxylic acid.
  • Targeted Delivery : Conjugation with targeting moieties (e.g., peptides) via the Boc-deprotected amine.
  • Enzyme-Responsive Systems : Boc removal under acidic tumor microenvironments triggers drug release.
    In vitro assays (e.g., LCMS buffered studies) validate stability and release kinetics .

Q. What mechanistic insights explain low yields during Boc protection or methylation steps?

Common issues include:

  • Competitive Reactions : Over-methylation or Boc cleavage due to excess reagent.
  • Steric Hindrance : Bulky Boc groups may slow methylation; using stronger bases (e.g., LDA) can improve efficiency.
  • Side Reactions : Nucleophilic attack on the Boc group by residual water.
    Mechanistic studies using deuterated solvents or kinetic isotope effects clarify rate-limiting steps .

Q. How can researchers assess the ecological impact of this compound given limited toxicity data?

Proposed protocols:

  • Biodegradation Assays : OECD 301F tests to evaluate microbial breakdown in water/soil.
  • Acute Toxicity Screening : Daphnia magna or algae growth inhibition studies (OECD 202/201).
  • Computational Modeling : Use QSAR tools to predict bioaccumulation (logP ~1.5) and ecotoxicity.
    Current data gaps necessitate precautionary handling (e.g., waste neutralization) .

Q. What modifications to the Boc or methyl groups enhance the compound’s utility in peptide mimetics?

  • Boc Alternatives : Fmoc or Alloc groups for orthogonal deprotection in solid-phase synthesis.
  • Ester Optimization : Ethyl or propargyl esters for tunable hydrolysis rates.
  • Methyl Replacement : Trifluoroethyl groups to improve metabolic stability.
    Synthetic flexibility is demonstrated in non-natural amino acid studies, where fluorinated analogs show enhanced binding .

Properties

IUPAC Name

methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10(4)6-7(11)13-5/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBDTYJYKRLTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554377
Record name Methyl N-(tert-butoxycarbonyl)-N-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42492-57-9
Record name Methyl N-(tert-butoxycarbonyl)-N-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of N-t-butoxycarbonyl-sarcosine (50 g; 0.264 mol) in 700 ml of benzene was added 1,8-diazabicyclo [5.4.0]-undec-7-ene (DBU; 40.19 g, 0.264 mol) in one portion. To the above clear solution was added 74.84 g (0.528 mol) of methyl iodide in one portion and the resulting clear solution was allowed to reflux for 7 hours. After adding additional methyl iodide (16 ml), the reaction mixture was refluxed with stirring and then cooled to room temperature, and stirred overnight. The reaction mixture was filtered, the residue washed with ether, and the combined filtrate was washed with water, saturated sodium bicarbonate solution, and brine. The resulting organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo to afford 46.38 g (86.4 %) of N-t-butoxycarbonyl-sarcosine methyl ester as a yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
40.19 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
74.84 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of N-t-butoxycarbonyl-sarcosine (50 g; 0.264 mol) in 700 ml of benzene was added 1,8-diazabicyclo 5.4.0!-undec-7-ene (DBU; 40.19 g, 0.264 mol) in one portion. To the above clear solution added 74.94 g (0.528 mol) of methyl iodide in one portion and the resulting clear solution was allowed to reflux for 7 hours. After adding additional methyl iodide (16 ml), the reaction mixture was refluxed with stirring and then cooled to room temperature, and stirred overnight. The reaction mixture was filtered, the residue washed with ether, and the combined filtrate was washed with water, a saturated sodium bicarbonate solution, and then brine. The resulting organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo to afford 46.38 g (86.4%) of N-t-butoxycarbonyl-sarcosine methyl ester as a yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
40.19 g
Type
reactant
Reaction Step Two
Quantity
74.94 g
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

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